molecular formula C21H19N3O4 B11933865 Hdac-IN-57

Hdac-IN-57

Cat. No.: B11933865
M. Wt: 377.4 g/mol
InChI Key: BOPYJZYHIIFOOS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hdac-IN-57 involves multiple steps, including the preparation of 2-arylisonicotinamide derivatives. The specific synthetic routes and reaction conditions are detailed in various research publications . Typically, the synthesis involves the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Hdac-IN-57 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different substituents into the molecule, affecting its inhibitory properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Hdac-IN-57 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other HDAC inhibitors such as:

Uniqueness

Hdac-IN-57 is unique due to its dual inhibitory activity against both HDACs and LSD1, making it a valuable tool for studying the interplay between these two epigenetic regulators . Its high potency and ability to induce apoptosis in various cancer cell lines further distinguish it from other HDAC inhibitors .

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

N-[[4-(hydroxycarbamoyl)phenyl]methyl]-2-(4-methoxyphenyl)pyridine-4-carboxamide

InChI

InChI=1S/C21H19N3O4/c1-28-18-8-6-15(7-9-18)19-12-17(10-11-22-19)20(25)23-13-14-2-4-16(5-3-14)21(26)24-27/h2-12,27H,13H2,1H3,(H,23,25)(H,24,26)

InChI Key

BOPYJZYHIIFOOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)NCC3=CC=C(C=C3)C(=O)NO

Origin of Product

United States

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